REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[C:11]([NH:18][C:19](=[O:21])[CH3:20])[CH:10]=1>CO.C(OCC)(=O)C.[Pd]>[NH2:15][C:13]1[CH:12]=[C:11]([NH:18][C:19](=[O:21])[CH3:20])[CH:10]=[C:9]([C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])[CH:14]=1
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Name
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N-(2′,4′-difluoro-5-nitrobiphenyl-3-yl)acetamide
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Quantity
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4 g
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Type
|
reactant
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Smiles
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FC1=C(C=CC(=C1)F)C1=CC(=CC(=C1)[N+](=O)[O-])NC(C)=O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
400 mg
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Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction vessel was purged with nitrogen gas for 5 min
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Duration
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5 min
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Type
|
FILTRATION
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Details
|
The mixture was filtered through a pad of celite
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
to afford the compound in 89% yield (3.2 g)
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Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)C1=C(C=C(C=C1)F)F)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |